TACK Molecule PYR01: A Technical Guide to a Novel HIV-1 Infected Cell Eliminator
TACK Molecule PYR01: A Technical Guide to a Novel HIV-1 Infected Cell Eliminator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistence of latent HIV-1 reservoirs in individuals on antiretroviral therapy (ART) represents a major obstacle to a cure. A promising strategy to eradicate these reservoirs is the "shock and kill" approach, which involves reactivating latent viruses and then eliminating the infected cells. The Targeted Activator of Cell Kill (TACK) molecule, PYR01, developed by Merck, is a novel small molecule that embodies a unique "kill" mechanism. PYR01 is a potent, orally bioavailable pyrimidone analogue that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a distinct secondary activity: the selective induction of apoptosis in HIV-1 infected cells. This document provides a comprehensive technical overview of PYR01, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing its operational pathways.
Introduction
PYR01 is a bifunctional molecule that not only inhibits HIV-1 reverse transcriptase (RT) but also triggers a cell death pathway specifically in infected cells.[1] This dual activity makes it a compelling candidate for HIV-1 eradication strategies. Unlike conventional NNRTIs that primarily suppress viral replication, PYR01's ability to actively eliminate infected cells could lead to a reduction of the viral reservoir.[2]
Mechanism of Action
PYR01 exerts its cell-killing effect through a novel mechanism involving the premature activation of the viral protease (PR) within infected cells.[1][3] This process is initiated by PYR01's interaction with the HIV-1 Gag-Pol polyprotein.
Allosteric Modulation of Gag-Pol and RT-p66 Dimerization
PYR01 binds to the reverse transcriptase-p66 domain of the monomeric Gag-Pol polyprotein.[4] This binding acts as an allosteric modulator, accelerating the dimerization of the p66 subunits of reverse transcriptase (RT-p66).[4] This premature dimerization is a critical step, as it leads to the activation of the HIV-1 protease, which is also part of the Gag-Pol polyprotein.[4]
Premature HIV-1 Protease Activation and CARD8 Cleavage
The untimely activation of the viral protease inside the host cell triggers a cascade of events leading to cell death. The activated protease cleaves the host protein CARD8 (Caspase Recruitment Domain-containing protein 8).[5][6]
CARD8 Inflammasome Activation and Pyroptosis
CARD8 is an inflammasome sensor.[6] Upon cleavage by the HIV-1 protease, the N-terminal fragment of CARD8 is degraded by the proteasome.[7][8] This degradation releases the C-terminal fragment, which then oligomerizes to form an inflammasome complex.[7][8] This inflammasome assembly leads to the activation of caspase-1, which in turn cleaves Gasdermin D, a protein that forms pores in the cell membrane, ultimately leading to a lytic, pro-inflammatory form of programmed cell death known as pyroptosis.[6][7][8] This selective elimination of HIV-1 infected cells is the hallmark of PYR01's "TACK" activity.[5]
Quantitative Data
PYR01 has demonstrated potent antiviral and cell-killing activities, significantly greater than the first-generation NNRTI efavirenz (EFV). Its activity is also markedly different from a structurally similar but TACK-inactive analogue, Pyr02.[4]
| Compound | Antiviral Potency (IC50, nM) | Infected Cell Kill Potency (EC50, nM) | RT-p66 Dimerization (EC50, nM) |
| PYR01 | 39.7[9] | 38.4[9] | Potent |
| Efavirenz (EFV) | 34.1[9] | 4006[9] | Less Potent |
| Pyr02 | 131[9] | >10,000 | Inactive |
| Nevirapine (NVP) | 214 | >10,000 | Inactive |
Data compiled from publicly available conference presentations and reports.[4][9]
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of PYR01. Specific reagents and conditions for Merck's proprietary assays are not publicly available.
HIV-1 p24 Antigen Capture ELISA
This assay is used to quantify the production of the HIV-1 p24 capsid protein, a marker of viral replication. A reduction in p24 levels in the presence of PYR01 indicates either inhibition of replication or elimination of infected cells.
Principle: A double-antibody sandwich ELISA.
Generalized Protocol:
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Coating: 96-well microplates are coated with a monoclonal antibody specific for HIV-1 p24 antigen and incubated overnight at 4°C.
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Blocking: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
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Sample Incubation: Cell culture supernatants or cell lysates, along with a standard curve of recombinant p24, are added to the wells and incubated for 2 hours at 37°C.[10]
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Washing: Plates are washed to remove unbound antigen.
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Detection Antibody: A biotin-labeled anti-p24 antibody is added to each well and incubated for 1 hour at 37°C.[10]
-
Washing: Plates are washed to remove unbound detection antibody.
-
Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added and incubated for 30 minutes at room temperature.[1]
-
Washing: Plates are washed to remove unbound enzyme conjugate.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, and the plate is incubated in the dark for 15-30 minutes at room temperature, leading to the development of a blue color.[1]
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), which turns the color to yellow.[1]
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Reading: The absorbance is read at 450 nm using a microplate reader. The concentration of p24 in the samples is determined by interpolating from the standard curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for RT-p66 Dimerization
This assay measures the dimerization of the HIV-1 RT-p66 subunit, a key step in the mechanism of action of PYR01.
Principle: HTRF is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology. It uses two fluorophores, a donor (e.g., Europium cryptate) and an acceptor (e.g., d2), that transfer energy when in close proximity.
Generalized Protocol:
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Protein Labeling: Two populations of recombinant HIV-1 RT-p66 monomers are differentially labeled. For example, one population is labeled with an anti-tag antibody conjugated to the HTRF donor, and the other population is labeled with an anti-tag antibody conjugated to the HTRF acceptor.
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Assay Setup: In a microplate, the labeled RT-p66 monomers are mixed in an appropriate assay buffer.
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Compound Addition: PYR01 or other test compounds are added to the wells at various concentrations.
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Incubation: The plate is incubated at room temperature for a specified period to allow for dimerization to occur.
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HTRF Reading: The plate is read on an HTRF-compatible plate reader. The reader excites the donor fluorophore and measures the emission from both the donor and the acceptor after a time delay to reduce background fluorescence.
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Data Analysis: The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates that the donor and acceptor are in close proximity, signifying dimerization of the RT-p66 subunits.
References
- 1. pishtazteb.com [pishtazteb.com]
- 2. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 3. CROI 2022: Summary of Basic Science Research in HIV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission [elifesciences.org]
- 6. CARD8 Inflammasome Activation by HIV-1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A human-specific motif facilitates CARD8 inflammasome activation after HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ctkbiotech.com [ctkbiotech.com]
- 9. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission [elifesciences.org]
- 10. en.hillgene.com [en.hillgene.com]
